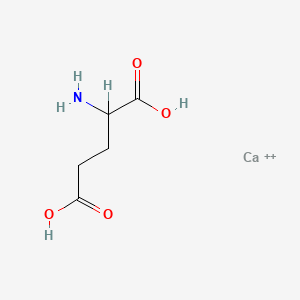

calcium;2-aminopentanedioic acid

Description

Current Scope and Academic Significance of Calcium Glutamate (B1630785) Studies

The academic study related to calcium glutamate primarily bifurcates into two main streams: its direct application in food chemistry and the fundamental neuroscientific research on the interplay between calcium and glutamate.

As a chemical entity, calcium glutamate is recognized as a flavor enhancer and a salt substitute. chemicalbook.comatamanchemicals.com It is the calcium salt of glutamic acid and is designated with the E number E623. wikipedia.org Research in this area focuses on its properties as a food additive, offering the umami taste characteristic of glutamates but without contributing to sodium content. wikipedia.org This makes it a subject of interest in food formulation for reduced-sodium products. The synthesis of food-grade calcium glutamate is also a subject of study, with methods involving the neutralization of glutamic acid with calcium compounds like calcium carbonate or calcium hydroxide (B78521) to achieve a product that meets food additive standards. google.com

The broader and more complex academic significance stems from the study of its components, calcium and glutamate, in neurobiology. Glutamate is a primary excitatory neurotransmitter in the brain, and calcium ions are a critical second messenger in a multitude of cellular processes, including neurotransmitter release. nih.govwikipedia.org Current research investigates their combined role in:

Neurotransmission and Synaptic Plasticity: Studies explore how glutamate receptor activation on neurons leads to an influx of calcium, a key event in synaptic transmission and the basis for learning and memory. nih.govwikipedia.org

Neurological Disorders: An accumulation of evidence supports a role for the glutamate system in the pathophysiology of major depression. nih.gov Research into antagonists of glutamate receptors and their effect on calcium signaling pathways is a promising area for developing new antidepressant therapies. nih.gov

Cellular Signaling: Research has shown that glutamate can induce waves of increased cytoplasmic free calcium in astrocytes, suggesting that these non-neuronal cells may use calcium signaling to communicate over long ranges within the brain. scispace.com

Bone Metabolism: The discovery of the calcium-binding amino acid, gamma-carboxyglutamate, in mineralized tissues suggests a potential role for glutamate-related proteins in the regulation of calcium deposition and bone development. nih.gov

The table below summarizes some key properties of Calcium Glutamate.

Table 1: Chemical Properties of Calcium Glutamate| Property | Value |

|---|---|

| IUPAC Name | calcium;(2S)-2-amino-5-hydroxy-5-oxopentanoate |

| Molecular Formula | C₁₀H₁₆CaN₂O₈ |

| Molar Mass | 332.32 g/mol |

| Appearance | White, practically odorless crystals or crystalline powder |

| Solubility | Freely soluble in water; practically insoluble in ethanol (B145695) or ether |

This data is compiled from various chemical databases. nih.gov

Historical Trajectories in Calcium Glutamate Investigation

The historical investigation of calcium glutamate as a specific compound is primarily linked to its development as a food additive, emerging as an alternative to monosodium glutamate (MSG). atamanchemicals.com Its synthesis is based on well-established chemical principles, such as the neutralization of an acid (glutamic acid) with a base (a calcium salt). wikipedia.orggoogle.com

However, the historical context of its components has a much richer and more profound scientific trajectory.

Glutamate in Neuroscience: While glutamate was identified in the late 19th century, its role as the principal excitatory neurotransmitter in the central nervous system was not firmly established until the 1950s and 1960s. This discovery opened a vast field of research into its function in nearly all aspects of brain activity.

Calcium in Cellular Function: The concept of calcium's role in cellular signaling began to take shape in the mid-20th century. Landmark studies in the 1950s by scientists like Bernard Katz and Paul Fatt on nerve and muscle cells began to uncover the critical role of calcium influx in triggering cellular responses, such as neurotransmitter release (a process now known as excitation-secretion coupling). nih.gov Early investigations into the treatment of hyperkalemia (high blood potassium) in the 1930s and 1940s also highlighted calcium's crucial role in stabilizing cardiac cell membranes, demonstrating its physiological importance. curiousclinicians.comnih.gov

The convergence of these two historical paths—the understanding of glutamate as a key neurotransmitter and the discovery of calcium as a universal second messenger—forms the foundation for the current academic significance of their interaction, which is studied today in contexts from basic synaptic function to complex neurological diseases. nih.govnih.gov

The table below details research findings related to the interaction of calcium and glutamate.

Table 2: Selected Research Findings on Calcium and Glutamate Interaction| Research Area | Key Finding | Significance |

|---|---|---|

| Neurotransmission | Spreading acidification in the cerebellar cortex is dependent on extracellular Ca²⁺ and glutamate neurotransmission. nih.gov | Suggests that the interplay of calcium and glutamate is fundamental to basic brain signaling phenomena. |

| Astrocyte Signaling | Glutamate induces propagating waves of cytoplasmic free calcium between cultured astrocytes. scispace.com | Indicates that astrocytes may form a long-range signaling system in the brain, mediated by calcium. |

| Major Depression | Evidence supports a role for the excitatory amino acid neurotransmitter glutamate in the treatment of depression. nih.gov | Drugs targeting the glutamatergic system and its influence on calcium signaling are a promising area for new antidepressant therapies. |

| Bone Mineralization | The calcium-binding amino acid, gamma-carboxyglutamate, has been identified in proteins within mineralized tissue. nih.gov | Implicates glutamate-containing proteins in the regulation of calcium salt deposition and bone formation. |

Properties

CAS No. |

24605-04-7 |

|---|---|

Molecular Formula |

C5H9CaNO4+2 |

Molecular Weight |

187.21 g/mol |

IUPAC Name |

calcium;2-aminopentanedioic acid |

InChI |

InChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2 |

InChI Key |

NIDRASOKXCQPKX-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chelation Chemistry of Calcium Glutamate

Chemical Synthesis Pathways for Calcium Glutamate (B1630785)

The chemical synthesis of calcium glutamate can be achieved through several pathways, primarily involving the reaction of glutamic acid with different calcium salts or bases. These methods vary in their reactants, reaction conditions, and the purity of the final product.

Reaction of Glutamic Acid with Calcium Salts

A primary method for synthesizing calcium glutamate involves the direct reaction of glutamic acid with a calcium salt, most commonly calcium carbonate. In this reaction, two molar equivalents of glutamic acid react with calcium carbonate to form calcium diglutamate, water, and carbon dioxide. wikipedia.org The resulting solution can be concentrated under reduced pressure to form a syrup, which upon gradual crystallization, yields the monohydrate form of the salt. wikipedia.org

The chemical equation for this reaction is as follows: CaCO₃ + 2 HOOC(CH₂)₂CH(NH₂)COOH → Ca(OOC(CH₂)₂CH(NH₃)COO)₂ + H₂O + CO₂ wikipedia.org

Structurally, in the resulting compound, the glutamate anion exists as a zwitterion, with a protonated amino group and deprotonated carboxylic acid groups. wikipedia.org

Alternative Synthetic Routes (e.g., Calcium Hydrate-Based Methods)

Alternative synthetic pathways for calcium glutamate utilize other calcium sources, such as calcium hydroxide (B78521) or calcium oxide. A patented method describes the use of food-grade basic inorganic calcium compounds like calcium hydroxide, calcium oxide, or calcium carbonate with industrial-grade glutamic acid. google.com This process involves a neutralization reaction, followed by steps for the removal of iron and heavy metals, decolorization, concentration, crystallization, and drying to produce food-grade calcium glutamate. google.com The molar ratio of the basic inorganic calcium compound to glutamic acid is typically 1:2, with the reaction endpoint controlled by a pH of 6.5 to 7.0. google.com

Another approach involves using poultry eggshells as a sustainable calcium source. The optimal conditions for this chelation process have been identified as a solution pH of 6-8, a molar ratio of eggshell powder to glutamic acid between 1:2 and 1:3, a chelation temperature of 60-80°C, and a chelation time of 50-70 minutes. This method is noted for achieving a glutamic acid chelation rate of approximately 63.88%.

| Parameter | Optimal Condition |

| Solution pH | 6 - 8 |

| Molar Ratio (Eggshell:Glutamic Acid) | 1:2 to 1:3 |

| Chelation Temperature | 60 - 80°C |

| Chelation Time | 50 - 70 minutes |

Table 1: Optimal Process Parameters for Calcium Glutamate Synthesis Using Eggshells

New Synthesis of N-(5-Hydroxynicotinoyl)-L-glutamate Calcium Salt

Biotechnological Approaches in Calcium Glutamate Production

Biotechnological methods offer an alternative to purely chemical synthesis for producing calcium glutamate. One such approach utilizes the byproducts of fermentation processes. A patented method describes the preparation of calcium glutamate from the fermentation mother liquor of sodium glutamate. wikipedia.org

In this process, a substance containing glutamate, such as the fermentation mother liquor, is mixed with water, heated, and then reacted with calcium chloride. wikipedia.org The molar ratio of calcium chloride to the glutamate-containing substance is controlled to be in the range of (0.48-0.52):1. wikipedia.org Following the reaction, the solution is cooled to allow for crystallization. The resulting crystals are then separated, washed, dried, and crushed to obtain the final calcium glutamate product. wikipedia.org

The reaction can be summarized as follows: 2C₅H₈O₄NNa·H₂O + CaCl₂ + H₂O → Ca(C₅H₈O₄N)₂·2H₂O + 2NaCl wikipedia.org

This method presents a way to valorize a byproduct of the large-scale fermentation production of monosodium glutamate.

Chelation Characteristics and Complexation Kinetics of Calcium with Glutamic Acid

Glutamic acid is an effective chelating agent for calcium ions. The interaction between Ca²⁺ and glutamic acid has been investigated using density functional theory calculations to understand the geometric structures, stability, and bonding characteristics of the resulting complexes. mdpi.com

The chelation can occur through different modes, with the Ca²⁺ ion interacting with various functional groups of the glutamic acid molecule. The stability of these chelated structures is influenced by several factors, including the deformation energy of the glutamic acid upon chelation, electrostatic interactions, and the presence of intramolecular hydrogen bonds. It has been found that the binding strength of Ca²⁺ with the carbonyl oxygen of glutamic acid is greater than its interaction with the nitrogen atom of the amino group. mdpi.com

Advanced Spectroscopic and Computational Analyses of Calcium Glutamate Complexes

Spectroscopic Characterization of Calcium Glutamate (B1630785) Structures

Spectroscopic techniques provide invaluable experimental insights into the atomic and molecular arrangement of calcium glutamate complexes. By probing the vibrational modes and the precise spatial organization of atoms, these methods offer a foundational understanding of the compound's structure.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for analyzing the vibrational modes of molecules, offering a "fingerprint" of the functional groups present and their chemical environment. In the study of calcium glutamate, IR spectroscopy reveals key information about the coordination of the calcium ion with the glutamate ligand.

The analysis of the IR spectra of calcium poly(L-glutamate) has been instrumental in assigning the characteristic vibrational modes. umich.edu The strong absorption band observed around 1561 cm⁻¹ is attributed to the antisymmetric stretching vibration of the carboxylate (COO⁻) group, a hallmark of the interaction between calcium and glutamate. umich.edu The corresponding symmetric stretch of the COO⁻ group is found at approximately 1414 cm⁻¹. umich.edu The amide I and amide II bands, characteristic of the peptide backbone in poly(L-glutamate), are also identified, although the amide II band can be overlapped by the strong COO⁻ antisymmetric stretch. umich.edu These assignments are crucial for understanding how the binding of calcium influences the conformation of the glutamate molecule. The typical region for carbonyl peaks in calcium complexes is between 1600-1700 cm⁻¹, while hydroxyl group stretching vibrations are observed in the 3000-3500 cm⁻¹ range. irdg.org

Table 1: Key Infrared Vibrational Frequencies for Calcium Glutamate Complexes

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| COO⁻ Antisymmetric Stretch | ~1561 | umich.edu |

| COO⁻ Symmetric Stretch | ~1414 | umich.edu |

| Amide I | - | umich.edu |

| Amide II | ~1560 | umich.edu |

| CH₂ Bend | 1440 | umich.edu |

X-ray Diffraction Studies for Solid-State Structure Elucidation

The crystal structure of calcium L-glutamate chloride monohydrate has been elucidated, revealing a complex coordination environment for the calcium ion. iucr.org In this structure, the calcium ion is coordinated by oxygen atoms from the carboxyl groups of five different glutamate anions, with a water molecule completing the six-fold coordination sphere, forming a distorted octahedron. iucr.org The Ca-O distances in this complex range from 2.319 to 2.396 Å. iucr.org Notably, the glutamate carboxyl groups act as unidentate ligands, bridging between calcium ions rather than chelating a single ion. iucr.org This detailed structural information is foundational for building accurate computational models.

Table 2: Crystallographic Data for Calcium L-Glutamate Chloride Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P2₁2₁2₁ | iucr.org |

| Unit Cell Dimensions | a = 5.0731(5) Å, b = 8.2168(5) Å, c = 23.067(2) Å | iucr.org |

| Formula Units per Cell (Z) | 4 | iucr.org |

| Ca²⁺ Coordination Number | 6 | iucr.org |

| Ca-O Bond Distances | 2.319 - 2.396 Å | iucr.org |

Quantum Chemical and Molecular Dynamics Simulations of Calcium Glutamate

Computational chemistry provides a powerful lens to investigate the dynamics and energetics of calcium glutamate complexes, complementing experimental findings with a level of detail that is often inaccessible through empirical methods alone.

Hartree-Fock (HF) and Density Functional Theory (DFT) Calculations

Quantum chemical methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are employed to model the electronic structure and geometry of molecules with high accuracy. These ab initio and first-principles methods are crucial for understanding the nature of the bonding between calcium and glutamate.

Structural dynamic models of calcium glutamate complexes have been simulated using both HF and DFT methods, often with basis sets such as 6-31G and 3-21G. researchgate.net These calculations allow for the optimization of the molecular geometry, providing theoretical values for bond lengths and angles that can be directly compared with experimental data from X-ray diffraction. researchgate.net Furthermore, these methods can predict the vibrational frequencies of the complex in the harmonic approximation, which can then be compared with experimental IR spectra to validate the computational model. researchgate.net DFT, particularly with hybrid functionals like B3LYP, often provides a good balance of computational cost and accuracy for such systems.

Molecular Dynamics (MD) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

While quantum chemical methods are powerful for static structures, Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of calcium glutamate complexes over time. For systems where electronic effects are critical for specific interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a more detailed perspective.

Correlation of Theoretical Models with Experimental Structural Data

The synergy between theoretical modeling and experimental data is paramount for a comprehensive understanding of calcium glutamate complexes. Computational models are validated and refined by comparing their predictions with experimental results, while theoretical calculations can help to interpret and explain experimental observations.

The calculated vibrational frequencies from HF and DFT methods are directly correlated with the peaks observed in experimental IR spectra. researchgate.net A close match between the theoretical and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure. Similarly, the geometric parameters obtained from quantum chemical calculations, such as bond lengths and angles, are compared with the high-resolution data from X-ray crystallography to assess the performance of the theoretical methods. iucr.org For dynamic properties, data from techniques like NMR can be compared with the conformational ensembles generated by MD simulations to validate the force fields and simulation protocols used. This iterative process of comparison and refinement leads to increasingly accurate and predictive models of calcium glutamate interactions.

Molecular and Cellular Research on Calcium Glutamate Interactions in Biological Systems

Role in Glutamate (B1630785) Receptor-Mediated Calcium Signaling

Glutamate receptors, a diverse family of proteins, are central to mediating the effects of glutamate. Their activation by glutamate can trigger significant changes in intracellular calcium concentrations, initiating a cascade of downstream signaling events. This process is crucial for everything from synaptic plasticity in the brain to stress responses in plants.

Ionotropic Glutamate Receptor (iGluR) Modulation and Calcium Influx.wikipedia.org

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that directly permit the flow of ions across the cell membrane upon binding to glutamate. wikipedia.org This family includes AMPA, kainate, and NMDA receptors. wikipedia.org The influx of cations, particularly calcium, through iGluRs is a key event in excitatory synaptic transmission and synaptic plasticity. wikipedia.org

AMPA receptors are typically permeable to sodium and potassium ions, mediating fast excitatory neurotransmission. youtube.com However, a subset of AMPA receptors are also permeable to calcium. frontiersin.orgnih.gov The calcium permeability of AMPA receptors is critically determined by the presence of the GluA2 subunit within their tetrameric structure. frontiersin.orgnih.gov

GluA2-lacking AMPA Receptors: These receptors are highly permeable to calcium and are often referred to as CP-AMPARs (Calcium-Permeable AMPA Receptors). frontiersin.orgnih.gov

GluA2-containing AMPA Receptors: The presence of an edited GluA2 subunit renders the receptor impermeable to calcium. nih.gov

The expression and trafficking of CP-AMPARs are dynamically regulated and have been implicated in various forms of synaptic plasticity and in pathological conditions like excitotoxicity. frontiersin.orgnih.gov

NMDA receptors are unique in their requirement for both glutamate and a co-agonist (glycine or D-serine) for activation, as well as the removal of a voltage-dependent magnesium block. wikipedia.orgnih.gov Once activated, NMDARs exhibit a high permeability to calcium, leading to a significant influx of this ion into the cell. nih.govnih.govyoutube.com

This NMDAR-mediated calcium influx is a critical trigger for a multitude of downstream signaling pathways involved in synaptic plasticity, such as long-term potentiation (LTP). youtube.comnih.govplos.org The rise in intracellular calcium activates various calcium-dependent enzymes, including calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in the molecular changes underlying LTP. youtube.com However, excessive calcium influx through NMDARs can lead to excitotoxicity and neuronal cell death. nih.govyoutube.com The intracellular calcium dynamics following NMDAR activation are complex, involving not only influx from the extracellular space but also the release of calcium from intracellular stores. nih.gov

Metabotropic Glutamate Receptor (mGluR) Signaling Cascades.researchgate.netnih.govnih.gov

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that, upon activation by glutamate, initiate intracellular signaling cascades. researchgate.netyoutube.com Group I mGluRs (mGluR1 and mGluR5) are particularly important in modulating intracellular calcium levels. researchgate.net

Activation of Group I mGluRs leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium from these intracellular stores. researchgate.netnih.gov This elevation of intracellular calcium can then activate a variety of downstream effectors, influencing gene expression, protein synthesis, and neuronal excitability. researchgate.netnih.gov In some neurons, mGluR activation can also lead to calcium mobilization through a cyclic ADP-ribose (cADPR)-dependent pathway. nih.govnih.gov

Plant Glutamate Receptor-Like (GLR) Channels and Calcium Waves.nih.govmdpi.comnih.gov

Plants possess a family of proteins called Glutamate Receptor-Like (GLR) channels, which are homologs of mammalian ionotropic glutamate receptors. nih.govmdpi.com These GLRs function as ligand-gated cation channels and are involved in generating calcium influx across the plasma membrane. nih.gov The activation of GLRs by amino acids, including glutamate, can trigger waves of increased intracellular calcium concentration that propagate throughout the plant. nih.govuniumbioscience.com

These calcium waves are a crucial component of long-distance signaling in plants, allowing for rapid communication between different parts of the organism in response to various stimuli. nih.govannualreviews.org

Wounding or herbivore attacks trigger the release of glutamate, which acts as a signal to activate GLR channels. uniumbioscience.com This activation initiates a calcium wave that travels from the site of injury to distant, undamaged parts of the plant. uniumbioscience.comnikon.com This rapid, long-distance signaling prepares the rest of the plant for potential threats by activating defense responses. uniumbioscience.comnikon.com This systemic response involves a network of interacting messengers, including reactive oxygen species (ROS) and electrical signals, in conjunction with the calcium waves. nih.gov

Interactive Data Tables

Table 1: Key Properties of Glutamate Receptor Subtypes Involved in Calcium Signaling

| Receptor Subtype | Activation Mechanism | Primary Ion Permeability | Role in Calcium Signaling |

| AMPA Receptor (GluA2-lacking) | Glutamate binding | Na+, K+, Ca2+ | Direct influx of calcium, contributing to synaptic plasticity and excitotoxicity. frontiersin.orgnih.gov |

| NMDA Receptor | Glutamate and co-agonist binding, depolarization | Ca2+ , Na+, K+ | Major source of synaptic calcium influx, critical for long-term potentiation and neuroplasticity. nih.govnih.govnih.gov |

| Group I mGluRs (mGluR1/5) | Glutamate binding, G-protein activation | N/A (metabotropic) | Triggers release of calcium from intracellular stores via IP3 signaling cascade. researchgate.netnih.gov |

| Plant GLR Channels | Amino acid (e.g., glutamate) binding | Cations, including Ca2+ | Initiates and propagates calcium waves for long-distance signaling in response to stress. nih.govnih.govuniumbioscience.com |

Table 2: Research Findings on Glutamate-Mediated Calcium Signaling

| Research Area | Key Finding | Organism/System | Reference |

| AMPA Receptor Plasticity | The presence or absence of the GluA2 subunit dictates the calcium permeability of AMPA receptors, influencing their role in synaptic plasticity. | Mammalian Brain | frontiersin.orgnih.gov |

| NMDA Receptor-Dependent Gene Expression | Calcium influx through NMDA receptors activates signaling pathways that lead to the transcription of immediate early genes, crucial for long-term changes in neuronal function. | Mammalian Neurons | nih.gov |

| Metabotropic Glutamate Receptor Signaling Diversity | Activation of mGluRs can mobilize intracellular calcium through both IP3-dependent and cyclic ADP-ribose-dependent pathways, demonstrating the complexity of their signaling. | Dopamine Neurons | nih.govnih.gov |

| Plant Defense Signaling | Wounding triggers glutamate release and subsequent activation of GLR channels, leading to long-distance calcium waves that activate systemic defense responses. | Arabidopsis thaliana | uniumbioscience.comnikon.com |

GLR-Mediated Calcium Flux in Plant Development

Glutamate receptor-like channels (GLRs) in plants, which are homologs of mammalian ionotropic glutamate receptors (iGluRs), function as ligand-gated, non-selective cation channels. nih.govresearchgate.net These channels are crucial in mediating calcium (Ca²⁺) influx across the plasma membrane, playing a pivotal role in shaping Ca²⁺ signatures in response to various developmental and environmental signals. nih.gov The discovery of GLR genes in plants has led to the understanding that they act as sophisticated amino acid sensors, with a significant role in Ca²⁺ signaling. researchgate.netmdpi.com

Genetic and electrophysiological studies have demonstrated that GLRs are involved in a multitude of plant-specific physiological processes. mdpi.comnih.gov These include pollen tube growth, sexual reproduction, root meristem proliferation, and responses to environmental stimuli. mdpi.comnih.govdntb.gov.ua The functions of these channels are intrinsically linked to their permeability to Ca²⁺, which acts as a fundamental second messenger in plant cells. mdpi.comnih.gov For instance, in Arabidopsis, GLR3.3 has been shown to mediate amino acid-gated Ca²⁺ influx in the root. oup.com Mutations in the GLR3.3 gene can eliminate ionic responses to several amino acids, highlighting its direct role in Ca²⁺ conduction across the plasma membrane. oup.comnih.gov

Research on poplar trees has further elucidated the role of GLRs in root development. Studies have shown that low concentrations of Ca²⁺ can promote lateral root development, and co-expression analysis identified GLRs as key components in this process. sciopen.com Specifically, the genes PagGLR3.3a and PagGLR3.3b are predominantly expressed in roots and are upregulated under Ca²⁺ deficiency. sciopen.com Knocking out these genes resulted in plants with more and longer lateral roots, suggesting their involvement in regulating root architecture in response to calcium availability. sciopen.com This body of evidence underscores the integral role of GLR-mediated calcium flux in translating extracellular amino acid signals into developmental responses throughout the plant. mdpi.comnih.gov

| Plant Process | Involved GLR (Example) | Role of Calcium Flux |

| Root Development | Arabidopsis GLR3.3, Poplar PagGLR3.3a/b | Mediates Ca²⁺ influx in response to amino acids, influencing lateral root initiation and growth. nih.govsciopen.com |

| Pollen Tube Growth | Arabidopsis GLRs | Modulates apical [Ca²⁺]cyt gradient, affecting growth and morphogenesis. researchgate.net |

| Wound Signaling | Arabidopsis GLRs | Triggers long-distance, Ca²⁺-based defense signaling. dntb.gov.uanih.gov |

| Stomatal Regulation | Arabidopsis GLR3.1 | Overexpression impairs stomatal closure, linking Ca²⁺ signaling to guard cell function. mdpi.com |

Influence on Intracellular Calcium Homeostasis and Dysregulation Mechanisms

Calcium Overload and Associated Cellular Dysregulation (e.g., Mitochondrial Function, Oxidative Stress, ER Stress)

Excessive stimulation by glutamate can lead to a state of excitotoxicity, a primary feature of which is the dysregulation of intracellular calcium homeostasis. nih.govwikipedia.org This process is initiated by the overactivation of glutamate receptors, such as N-methyl-D-aspartate (NMDA) receptors, leading to a massive influx of Ca²⁺ into the neuron. nih.govwikipedia.org The resulting sustained high levels of cytosolic calcium can trigger a cascade of detrimental cellular events, leading to neuronal injury and death. nih.gov

Mitochondria play a critical role in buffering cytosolic Ca²⁺; however, excessive uptake leads to mitochondrial calcium overload. nih.govnih.gov This overload can induce the production of reactive oxygen species (ROS), trigger the opening of the mitochondrial permeability transition pore, and cause mitochondrial depolarization, ultimately compromising cellular energy production and initiating apoptotic pathways. nih.govnih.gov

The endoplasmic reticulum (ER) is another key organelle in calcium storage and signaling. Glutamate-induced calcium overload can disrupt ER Ca²⁺ homeostasis, leading to ER stress. nih.govnih.gov In primary rat astrocytes, glutamate treatment was shown to increase intracellular Ca²⁺ accumulation and induce the expression of ER stress markers like glucose-regulated protein 78 (Grp78) and C/EBP homologous protein (CHOP), culminating in apoptosis. e-agmr.org Some studies suggest a direct link where excitotoxicity triggers Parkin accumulation on the ER and at mitochondria-ER junctions, indicating a role for Parkin in the crosstalk between these organelles during cellular stress. nih.govsigmaaldrich.com However, other research indicates that in certain models, NMDA receptor-mediated excitotoxic apoptosis can occur independently of ER stress induction. nih.gov

| Cellular Component | Consequence of Calcium Overload | Research Finding |

| Mitochondria | Calcium overload, increased ROS production, depolarization, initiation of cell death. | Excess mitochondrial Ca²⁺ uptake during excitotoxicity elicits ROS production and can lead to cell death. nih.gov Pharmacological sequestration of mitochondrial calcium uptake can protect neurons from glutamate-induced death. nih.gov |

| Endoplasmic Reticulum (ER) | Disruption of Ca²⁺ storage, induction of ER stress, activation of apoptotic pathways. | Glutamate induces ER stress-mediated apoptosis in astrocytes, evidenced by increased levels of Grp78 and CHOP proteins. e-agmr.org |

| Cytosol | Sustained high levels of free Ca²⁺. | Excessive glutamatergic input leads to high levels of cytosolic calcium, contributing to neuronal cell death. nih.gov |

Astrocytic Calcium-Dependent Glutamate Release and Neuronal Modulation (in vitro models)

Astrocytes, once considered merely supportive cells in the central nervous system, are now recognized as active participants in synaptic transmission, largely through calcium-dependent mechanisms. frontiersin.orgnih.gov They respond to neuronal activity and neurotransmitters like glutamate with elevations in their intracellular calcium concentration ([Ca²⁺]i). nih.govnih.gov This increase in astrocytic [Ca²⁺]i is a key step that can trigger the release of various neuroactive substances, termed gliotransmitters, including glutamate itself. frontiersin.org

This process of astrocytic glutamate release is a regulated pathway. In vitro studies have shown that glutamate can be released from astrocytes via several mechanisms, including Ca²⁺-dependent exocytosis from vesicles, as well as through anion channels and exchangers. frontiersin.org The release is not a pathological event exclusively, as it has been demonstrated to occur at physiological calcium levels, suggesting its role in normal nervous system function. nih.gov For example, co-activation of AMPA/kainate and metabotropic glutamate receptors on astrocytes stimulates them to release glutamate in a Ca²⁺-dependent manner. nih.gov

Optical Methods for Evaluating Ion Selectivity for Calcium Signaling Pathways

Understanding the intricacies of calcium signaling requires methods that can precisely measure changes in Ca²⁺ concentration and distinguish it from other ions. nih.gov Optical methods, particularly those using fluorescent probes, have become indispensable tools for visualizing and quantifying these dynamic processes in living cells. fluorofinder.comyoutube.com These methods can be broadly categorized into chemical indicators (dyes) and genetically encoded calcium indicators (GECIs). fluorofinder.comnih.gov

Fluorescent dyes are small molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. sigmaaldrich.com They are often classified as ratiometric or non-ratiometric.

Ratiometric Indicators : Dyes like Fura-2 and Indo-1 show a shift in their excitation or emission wavelength upon Ca²⁺ binding. fluorofinder.comsigmaaldrich.com By measuring the ratio of fluorescence at two different wavelengths, researchers can obtain a more accurate and quantitative measurement of Ca²⁺ concentration, which minimizes issues like uneven dye loading or photobleaching. thermofisher.com

Non-ratiometric Indicators : Dyes such as Fluo-3, Fluo-4, and various Rhodamine-based indicators (e.g., Rhod-2) exhibit a significant increase in fluorescence intensity upon binding Ca²⁺. fluorofinder.comsigmaaldrich.comthermofisher.com These are widely used for detecting calcium transients in techniques like confocal microscopy and flow cytometry. sigmaaldrich.com

Genetically encoded calcium indicators (GECIs), such as Cameleons, are chimeric proteins that combine a Ca²⁺-binding protein (like calmodulin) with fluorescent proteins. nih.gov A key advantage of GECIs is that they can be genetically targeted to specific subcellular compartments, such as the sarcoplasmic reticulum, mitochondria, or cytosol. fluorofinder.comnih.gov This allows for the precise measurement of Ca²⁺ dynamics within distinct organelles, providing insights into compartmentalized signaling. nih.gov

Furthermore, techniques like Surface Plasmon Resonance (SPR) offer an alternative optical method for evaluating ion selectivity. nih.govacs.org An SPR-based system can monitor the Ca²⁺-dependent interaction between calmodulin (CaM) and a target peptide. This method demonstrated high selectivity for Ca²⁺, as other ions like Mg²⁺, K⁺, and Li⁺ did not induce the protein-peptide interaction, thus providing a measure of physiologically relevant ion selectivity in a signaling pathway. nih.govacs.org

| Optical Method | Principle of Operation | Examples | Key Advantage |

| Ratiometric Dyes | Spectral shift (excitation or emission) upon Ca²⁺ binding; concentration is calculated from the fluorescence ratio. | Fura-2, Indo-1 sigmaaldrich.com | Accurate quantification, minimizing effects of dye concentration, photobleaching, and cell thickness. thermofisher.com |

| Non-Ratiometric Dyes | Increase in fluorescence intensity upon Ca²⁺ binding. | Fluo-3, Fluo-4, Rhod-2 sigmaaldrich.comthermofisher.com | High signal-to-noise ratio; minimal background fluorescence at rest (e.g., Fluo series). thermofisher.com |

| Genetically Encoded Indicators (GECIs) | Conformational change of a Ca²⁺-binding protein domain alters fluorescence (e.g., via FRET). | Cameleons, GCaMP nih.gov | Can be targeted to specific subcellular compartments for localized measurements. fluorofinder.comnih.gov |

| Surface Plasmon Resonance (SPR) | Monitors Ca²⁺-induced binding of protein complexes (e.g., Calmodulin-target peptide) to a sensor surface. | CaM/M13 peptide system nih.gov | Evaluates physiologically relevant ion selectivity by measuring a downstream signaling event (protein interaction). nih.govacs.org |

Enzymatic Regulation by Calcium and Glutamate

Modulation of Glutamate Dehydrogenase Activity

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a central role in amino acid metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate. nih.govnih.gov The activity of this enzyme is subject to complex allosteric regulation by a variety of metabolites, allowing it to respond to the energy state and amino acid availability of the cell. nih.govnih.gov Among these regulators, calcium has been shown to be an important activator of GDH in certain contexts.

In plants, GDH activity can be significantly influenced by calcium. Research in Zea mays demonstrated that in vitro, the addition of Ca²⁺ to enzyme extracts resulted in a six-fold activation of GDH, with a maximal response observed at 80 μM. oup.com This activation suggests that calcium signaling pathways can directly impact nitrogen and carbon metabolism through the modulation of GDH. oup.com Similarly, in the bacterium Bacillus natto, the addition of CaCl₂ in vivo led to a significant increase in the specific activity and expression of GDH, which correlated with enhanced production of poly-γ-glutamic acid (γ-PGA). researchgate.net This indicates that calcium regulation of GDH can be an effective strategy to influence metabolic pathways. researchgate.net

In mammals, GDH activity is primarily controlled by allosteric effectors such as ADP and leucine (B10760876) (activators) and GTP and ATP (inhibitors). nih.govnih.govwikipedia.org While direct regulation by calcium is less prominent than in the aforementioned systems, the activity of GDH is intrinsically linked to calcium-dependent processes like insulin (B600854) secretion. In pancreatic β-cells, the oxidation of glutamate by GDH contributes to an increase in the ATP:ADP ratio, which closes ATP-sensitive potassium channels. nih.gov This leads to membrane depolarization and the influx of calcium, which ultimately triggers the release of insulin. nih.gov Therefore, while not always a direct allosteric effector, calcium is a critical downstream component in pathways heavily influenced by GDH activity.

Impact on Poly-γ-Glutamic Acid Synthesis

The synthesis of poly-γ-glutamic acid (γ-PGA), a biodegradable polyamide polymer produced by various Bacillus species, is significantly influenced by the presence of calcium ions. Research has demonstrated that calcium acts as a crucial regulator in the production of γ-PGA, primarily by affecting the activity of key enzymes involved in the synthesis of its precursor, glutamate.

In studies involving Bacillus natto, the addition of calcium chloride (CaCl₂) to the growth medium led to a marked increase in γ-PGA yield. wikipedia.orgnih.gov For instance, as CaCl₂ concentration was increased from 0 to 0.1 g/L, γ-PGA production rose from 6.8 g/L to 9.7 g/L. wikipedia.orgnih.gov This enhancement is not due to a direct effect on the γ-PGA polymerase enzyme itself, but rather an intracellular regulatory process targeting glutamate synthesis. wikipedia.org The key enzyme in this process is glutamate dehydrogenase (GDH), which is responsible for the synthesis of endogenous glutamate. While calcium does not alter GDH activity in vitro, its presence in vivo significantly increases both the specific activity and the expression of GDH. wikipedia.orgnih.gov This upregulation of GDH leads to a greater supply of glutamate, the monomer building block for γ-PGA, thereby boosting polymer production. wikipedia.org This regulatory mechanism underscores the potential of using calcium to enhance γ-PGA production on an industrial scale. wikipedia.orgnih.gov

Table 1: Effect of Calcium Chloride (CaCl₂) Concentration on γ-PGA Production and Glutamate Dehydrogenase (GDH) Activity in Bacillus natto. Data sourced from studies on in vivo fermentation. wikipedia.orgnih.gov

Plant Physiology and Environmental Stress Responses

In plant biology, glutamate has emerged as a critical signaling molecule, and its functions are intricately linked with calcium-based signaling pathways to coordinate growth, development, and responses to environmental stress. Plants possess a family of glutamate receptor-like (GLR) channels, which are homologs of ionotropic glutamate receptors found in animal nervous systems. nih.govnih.gov

When extracellular glutamate binds to these GLR channels, it triggers the influx of cations, leading to membrane depolarization and a rapid increase in the concentration of cytosolic calcium ([Ca²⁺]i). nih.gov This calcium signal does not remain localized. Instead, it propagates as a wave throughout the plant, acting as a long-distance communication system to alert distal tissues to a localized threat, such as herbivore damage or wounding. mdpi.comnih.gov Upon receiving this glutamate-triggered calcium wave, undamaged parts of the plant can activate defense responses, preparing them for potential future attacks. nih.gov

This glutamate-calcium signaling network is fundamental to a wide range of physiological processes beyond defense. It is involved in modulating root architecture, promoting seed germination, and regulating pollen tube growth. Furthermore, it is a key component of plant adaptation to various abiotic stresses.

Table 5: Functions of Glutamate-Mediated Calcium Signaling in Plant Physiology and Stress Responses.

Compound Reference Table

Calcium-Glutamate Crosstalk in Abiotic Stress Alleviation (e.g., arsenic management)

The interaction between calcium and glutamate plays a significant, yet contrasting, role in how plants manage abiotic stressors like arsenic contamination. nih.gov Arsenic in agricultural soils poses a substantial threat to crop safety and productivity, and understanding the internal mechanisms of plant detoxification is crucial. nih.gov Studies have revealed that calcium and glutamate act as opposing regulators in response to arsenic-induced toxicity.

Calcium has been demonstrated to effectively mitigate the harmful effects of arsenic in plants such as barley. nih.gov Its application enhances the plant's antioxidative defense capacity and increases the uptake of essential nutrients. nih.gov Crucially, calcium reduces the accumulation of arsenic in the aboveground parts of the plant, which is a key factor for ensuring the safety of the crop for consumption. nih.gov

In stark contrast, glutamate has been found to significantly worsen arsenic toxicity in barley seedlings. nih.gov Research has shown that glutamate dramatically facilitates the translocation of arsenic from the roots to the shoots, with increases ranging from 41.8- to 60.8-fold. nih.gov This leads to a situation where approximately 90% of the total arsenic absorbed by the plant accumulates in the shoots. nih.gov This phenomenon is explained by the glutamate-induced upregulation of a suite of genes involved in arsenic transport, including those for uptake, reduction, translocation, and intracellular sequestration. nih.gov

This opposing dynamic suggests that while calcium can be an effective tool for alleviating arsenic stress in crop production, glutamate's action of concentrating arsenic in the shoots could potentially be harnessed for phytoremediation purposes, where plants are used to extract pollutants from the soil. nih.gov

Table 1: Opposing Effects of Calcium and Glutamate on Arsenic Management in Barley

| Factor | Effect of Calcium | Effect of Glutamate |

|---|---|---|

| Arsenic Toxicity | Ameliorates toxicity | Exacerbates toxicity |

| Arsenic Accumulation in Shoots | Reduces accumulation | Increases accumulation by 41.8- to 60.8-fold |

| Antioxidant Defense | Enhances capacity | - |

| Nutrient Uptake | Increases uptake | - |

| Gene Expression (Arsenic Transport) | - | Significantly upregulates genes for uptake, reduction, and translocation |

Role in Plant Growth and Development Signaling

The crosstalk between calcium and glutamate is a cornerstone of signaling in plant growth and development. researchgate.net This communication is largely mediated by glutamate receptor-like channels (GLRs), which, upon activation by glutamate and other amino acids, facilitate an influx of calcium into the cytoplasm. mdpi.comnih.gov This increase in cytosolic calcium ([Ca²⁺]cyt) acts as a second messenger that initiates various downstream signaling pathways, influencing a wide range of developmental processes from seed germination to root system architecture. mdpi.comresearchgate.net

In the context of seed germination, GLR-mediated calcium signaling has been shown to counteract the inhibitory effects of the hormone abscisic acid (ABA). mdpi.comresearchgate.net For example, in Arabidopsis, the AtGLR3.5-mediated increase in [Ca²⁺]cyt promotes germination by repressing the expression of ABI4, a key negative regulator of this process. mdpi.com This mechanism highlights how calcium-glutamate signaling can override hormonal brakes on development.

Root architecture is also intricately regulated by this signaling nexus. researchgate.netnih.gov The application of glutamate can lead to a more branched root system in Arabidopsis. oup.com This is achieved through a complex interplay involving GLRs, calcium waves, reactive oxygen species (ROS), and the hormone auxin. researchgate.net For instance, the AtGLR3.6 protein plays a role in maintaining the root meristem by influencing auxin levels. mdpi.com A reduction in AtGLR3.6 activity leads to lower [Ca²⁺]cyt in the root meristem and decreased levels of the auxin transport protein PIN1, ultimately affecting root growth. mdpi.com

Furthermore, the calcium-glutamate signaling pathway is essential for reproductive processes such as pollen germination and pollen tube growth. researchgate.net The proper function of GLRs and the subsequent calcium signaling are required for the successful extension of the pollen tube to fertilize the ovule. mdpi.com

Table 2: Role of Specific GLR Channels in Plant Growth and Development

| GLR Channel | Developmental Process | Mechanism of Action |

|---|---|---|

| AtGLR3.5 | Seed Germination | Increases cytosolic Ca²⁺, which represses the expression of the germination inhibitor ABI4. mdpi.com |

| AtGLR3.4 | Seed Germination (under salt stress) | Mediates Ca²⁺ signaling that interacts with the Salt Overly Sensitive (SOS) pathway. mdpi.com |

| AtGLR3.6 | Root Meristem Maintenance | Maintains root meristem by influencing auxin levels and transport. mdpi.com |

| AtGLR3.2/AtGLR3.4 | Lateral Root Development | Thought to regulate lateral root development via Ca²⁺ signaling in response to apoplastic amino acid signals. oup.com |

Effects on Plant Leaf Consumption by Insects

The interaction between calcium and glutamate also plays a dual and complex role in the context of plant-insect interactions, specifically concerning leaf consumption. On one hand, glutamate can act as a feeding stimulant for certain insects, while on the other, it serves as a critical signal for activating plant defense systems. nih.govresearchgate.net

Research on the codling moth (Cydia pomonella), a pest of apple trees, has shown that glutamate receptor agonists can influence feeding behavior. nih.gov While some specific agonists advance the initiation of leaf consumption, others, along with calcium chloride, increase the quantity of leaf tissue consumed by the larvae. nih.gov This suggests that glutamate receptors in the insect's taste system can recognize and respond to these compounds, thereby promoting feeding. nih.gov

Conversely, from the plant's perspective, glutamate is a key damage-associated signal that triggers a rapid, long-distance defense response. researchgate.netsciencealert.com When an insect chews on a leaf, damaged cells release glutamate into the apoplast (the space between plant cells). researchgate.netsciencealert.com This extracellular glutamate is recognized by GLR proteins, such as GLR3.3 and GLR3.6 in Arabidopsis. researchgate.netnih.gov This recognition triggers a wave of intracellular calcium that propagates from the site of the wound throughout the plant. researchgate.netsciencealert.com This systemic calcium signal activates defense responses in distal, undamaged leaves, including the synthesis of defense-related hormones like jasmonic acid and the expression of defense genes. researchgate.net These defenses can make the plant less palatable or even toxic to the feeding insect, thereby reducing further consumption. sciencealert.com

Therefore, the calcium-glutamate signaling nexus represents a critical battleground in plant-insect interactions. While insects may have evolved to use glutamate as a cue for feeding, plants have co-opted the same molecule as an early warning signal to mount a systemic defense. nih.govresearchgate.net

Table 3: Effects of Glutamate Receptor Agonists on Feeding Behavior of Codling Moth Larvae

| Compound | Receptor Group Stimulated | Effect on Feeding Behavior |

|---|---|---|

| Monosodium glutamate (MSG) | General glutamate receptor activator | Induces feeding. nih.gov |

| (1S,3R)-ACPD | Group I mGluRs | Stimulates feeding. nih.gov |

| (2R,4R)-APDC | Group II mGluRs | Stimulates feeding. nih.gov |

| L-AP4 | Group III mGluRs | Stimulates feeding. nih.gov |

Environmental Fate and Biogeochemical Cycling of Calcium Glutamate

Degradation Pathways in Environmental Compartments

The breakdown of calcium glutamate (B1630785) in the environment is influenced by both biological and physical factors. The glutamic acid component, being a naturally occurring amino acid, is readily utilized by microorganisms, while the calcium ion becomes part of the natural calcium cycle. eco-gem.com

Glutamic acid, the anionic component of calcium glutamate, is a central compound in amino acid metabolism. genome.jp In aerobic environments, microorganisms readily utilize glutamate. It can be converted to α-ketoglutarate, which then enters the citric acid cycle (also known as the Krebs cycle), a key energy-producing process in many organisms. wikipedia.orgwikipedia.org This cycle ultimately leads to the production of carbon dioxide, water, and energy.

Under anaerobic conditions, the degradation of glutamic acid can proceed through different fermentation pathways. For instance, some bacteria can ferment glutamate to produce butyrate, acetate, and ammonia. Another pathway involves the conversion of glutamate to other amino acids or organic acids, depending on the specific microbial community present. wikipedia.org The calcium ion released during biodegradation becomes part of the soil or aquatic mineral pool. wikipedia.org

As a salt of a strong base (calcium hydroxide) and a weak acid (glutamic acid), calcium glutamate is expected to be stable in water. However, the glutamic acid component itself can undergo hydrolysis, particularly under alkaline conditions which can accelerate the process. nih.gov

Sunlight-induced, or photolytic, degradation is not considered a significant degradation pathway for calcium glutamate under normal environmental conditions. The energy from sunlight is generally insufficient to break down the stable bonds within the glutamate molecule.

Adsorption, Desorption, and Mobility in Soil and Aquatic Systems

The movement of calcium glutamate through soil and aquatic environments is largely governed by the behavior of its constituent ions: calcium (Ca²⁺) and glutamate.

In soil, the positively charged calcium ions are readily adsorbed to negatively charged soil particles like clay and organic matter. eco-gem.com This process, known as cation exchange, can temporarily immobilize the calcium, reducing its immediate mobility. The extent of adsorption is influenced by factors such as soil pH and the presence of other cations, which can compete for binding sites. eco-gem.commdpi.com

The glutamate anion, on the other hand, is generally more mobile in soil. However, its adsorption can occur on positively charged sites of soil minerals, particularly at lower pH values. The presence of organic matter can also influence its retention. conicet.gov.ar The mobility of glutamate is also affected by its rapid uptake and metabolism by soil microorganisms.

Table 1: Factors Influencing the Mobility of Calcium Glutamate Components in Soil

| Component | Influencing Factors | Effect on Mobility |

| Calcium (Ca²⁺) | Soil pH, Cation Exchange Capacity (CEC), Presence of competing cations | Higher CEC and pH generally decrease mobility. Competition from other cations can increase mobility. |

| Glutamate | Soil pH, Organic matter content, Microbial activity | Lower pH can increase adsorption and decrease mobility. High microbial activity leads to rapid degradation, reducing mobility. |

Bioaccumulation and Biotransformation in Environmental Organisms (non-human)

Bioaccumulation refers to the buildup of a substance in an organism at a rate faster than it can be metabolized or excreted. For calcium glutamate, the potential for bioaccumulation is considered low.

Calcium is an essential nutrient for all living organisms and its uptake is tightly regulated. wikipedia.org Plants absorb calcium from the soil, where it plays a vital role in cell wall structure and signaling. wikipedia.org In animals, calcium is a major component of bones and shells and is crucial for nerve function and muscle contraction. wikipedia.org Organisms have efficient mechanisms to maintain calcium homeostasis, preventing excessive accumulation.

Glutamate is a non-essential amino acid that is fundamental to protein synthesis and cellular metabolism in virtually all organisms. wikipedia.org It is readily metabolized and incorporated into an organism's amino acid pool. genome.jp For instance, in plants, glutamate is a key compound in nitrogen assimilation. In aquatic organisms, glutamate is rapidly taken up from the water and utilized for growth and energy. The continuous metabolic cycling of glutamate prevents its significant accumulation in tissues. eco-gem.com

Biotransformation of glutamate within organisms is a constant process. It can be converted into other amino acids, incorporated into proteins, or deaminated to enter central metabolic pathways like the citric acid cycle for energy production. wikipedia.orgwikipedia.org For example, studies have shown that glutamate can trigger intracellular calcium mobilization in the cells of some organisms. nih.gov

Table 2: Summary of Bioaccumulation and Biotransformation

| Component | Bioaccumulation Potential | Biotransformation Pathways |

| Calcium (Ca²⁺) | Low | Incorporation into skeletal structures, cellular signaling pathways. |

| Glutamate | Low | Transamination to other amino acids, incorporation into proteins, deamination and entry into the citric acid cycle. |

Advanced Research Methodologies and Future Directions in Calcium Glutamate Science

Novel Analytical Techniques for Calcium-Glutamate Quantification and Localization

The precise measurement and visualization of calcium and glutamate (B1630785) are fundamental to understanding their synergistic roles in cellular physiology and pathology. A variety of advanced analytical techniques have been developed to quantify their concentrations and map their distribution within biological systems. These methods range from chromatographic and spectrometric techniques for bulk quantification to sophisticated imaging for real-time, localized measurements.

For quantitative analysis, chromatographic methods are prominent. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GCMS) are widely used for the estimation of glutamate. researchgate.netnih.gov A method using GCMS with deuterated internal standards allows for the separate measurement of glutamine and glutamate levels and their stable isotopic enrichment in samples like plasma or whole blood. nih.gov For calcium, atomic absorption spectrometry (AAS) is a sensitive, albeit complex, analytical method. researchgate.net

Imaging techniques provide critical spatial and temporal information. Genetically encoded fluorescent sensors are revolutionary tools for real-time visualization. For instance, iGluSnFR and its variants are widely used to image glutamate dynamics at the synaptic level. nih.gov Simultaneously, fluorescent calcium indicators like GCaMP6s, Fluo-3, and Fura-2 are used to track intracellular calcium concentrations. nih.govnih.gov Recent advancements have focused on multiplex imaging, which allows for the simultaneous detection of both calcium and glutamate. nih.gov One such approach combines the green glutamate sensor SF-iGluSnFR with the red-shifted calcium indicator Cal-590, whose fluorescence lifetime is sensitive to nanomolar calcium concentrations. nih.govbiorxiv.org This dual-color imaging enables researchers to directly relate neurotransmitter release to presynaptic calcium dynamics at individual synapses. nih.govbohrium.com

Autoradiography offers another powerful method for localization, particularly for mapping the distribution of glutamate receptors. nih.govmdpi.com By using radiolabeled ligands like [3H]glutamate, researchers can quantitatively map binding sites in frozen brain sections, revealing areas with high receptor densities, such as the hippocampus and cerebral cortex. nih.govoup.com

| Technique | Analyte(s) | Primary Application | Key Features |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Glutamate | Quantification | Widely used, accurate, and precise for analyzing monosodium glutamate. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GCMS) | Glutamate, Glutamine | Quantification & Isotopic Enrichment | Measures levels and stable isotopic enrichment in plasma/blood. nih.gov |

| Fluorescent Indicators (e.g., iGluSnFR, GCaMP6s) | Glutamate, Calcium | Real-time Imaging & Localization | Genetically encoded sensors for live-cell imaging of dynamic changes. nih.gov |

| Multiplex Imaging (e.g., SF-iGluSnFR + Cal-590) | Glutamate & Calcium | Simultaneous Imaging | Allows direct correlation of presynaptic calcium with glutamate release. nih.govbiorxiv.org |

| Autoradiography | Glutamate Receptors | Localization & Mapping | Uses radiolabeled ligands to map receptor distribution in tissue sections. nih.govoup.com |

In Vitro Model Systems for Studying Calcium-Glutamate Interactions

In vitro models are indispensable for dissecting the complex interactions between calcium and glutamate in a controlled environment. These systems range from primary cell cultures to more structurally preserved organotypic slice cultures, each offering unique advantages for studying specific aspects of neurobiology.

Primary Cell Cultures , including neuron-glia co-cultures, are fundamental for investigating cellular and molecular mechanisms. nih.govresearchgate.net These models allow for the detailed study of phenomena like glutamate-induced excitotoxicity, where excessive glutamate leads to neuronal death through a cascade involving calcium overload. researchgate.netfrontiersin.org By co-culturing different cell types, such as neurons, astrocytes, and microglia, researchers can better mimic the neuroinflammatory responses and cell-to-cell crosstalk that occur in vivo. nih.gov For instance, tri-culture models containing neurons, astrocytes, and microglia have been shown to better represent the electrophysiological changes following a neuroinflammatory insult compared to simpler models. nih.gov

Organotypic Slice Cultures represent a more complex in vitro system that largely preserves the three-dimensional architecture and synaptic connectivity of a specific brain region, such as the hippocampus. nih.govresearchgate.netyoutube.com These cultures are viable for several weeks and are invaluable for studying synaptic plasticity, neurodegeneration, and network-level activity. researchgate.netyoutube.com They provide a stable platform for long-term experiments, allowing researchers to investigate processes that unfold over days or weeks. nih.gov Organotypic cultures are particularly useful for calcium imaging studies, where dyes like Fluo-3 and Fura-2 can be used to visualize changes in intracellular calcium in response to glutamate receptor agonists. nih.gov This allows for the study of specific neuronal pathways and receptor distributions within an intact-like circuit. nih.gov

| Model System | Description | Key Applications | Advantages |

|---|---|---|---|

| Primary Neuron-Glia Co-cultures | Dissociated cells from brain tissue (e.g., cortex, cerebellum) grown in a monolayer. nih.govmdpi.com | Studying excitotoxicity, neuroinflammation, and basic cellular interactions. researchgate.netnih.gov | High degree of experimental control; suitable for molecular and pharmacological studies. |

| Organotypic Slice Cultures | Thin slices of brain tissue (e.g., hippocampus) cultured on a porous membrane. nih.govyoutube.com | Investigating synaptic plasticity, neurodegeneration, and network function. researchgate.net | Preserves 3D architecture, cell diversity, and local synaptic circuits. nih.govyoutube.com |

| Human Co-culture Models (Transwell) | Human neuronal and astrocyte cell lines co-cultured without direct contact. researchgate.net | Testing neurotoxicity and neuroprotection of compounds. researchgate.net | Allows for the study of secreted factors and indirect cell communication. |

Computational Modeling Advancements in Calcium Glutamate Systems

Computational modeling has become a critical tool for integrating experimental data and exploring the complex, nonlinear dynamics of calcium and glutamate signaling. These models operate at multiple scales, from the molecular kinetics of ion channels to the emergent properties of entire neural networks, providing insights that are often inaccessible through experimental methods alone. frontiersin.orgnih.gov

A significant focus of computational neuroscience has been on modeling astrocyte calcium signaling, which is intimately linked to glutamate dynamics. frontiersin.orgnih.gov Astrocytes exhibit complex calcium oscillations and waves, which are thought to modulate neuronal activity and synaptic transmission. nih.govplos.org Models often incorporate the calcium-induced calcium release (CICR) mechanism, where calcium release from the endoplasmic reticulum is triggered by both inositol (B14025) trisphosphate (IP3) and calcium itself. plos.org

Several key models have been foundational in this field. The Li-Rinzel model , a simplified version of the earlier De Young-Keizer model, provides a Hodgkin-Huxley-like formalism for IP3 receptor-mediated calcium oscillations. cellml.orgdoi.org This model effectively reduces a complex system to a few variables, yet it retains the ability to reproduce experimentally observed oscillatory behaviors. cellml.orgnih.gov The De Pittà model builds upon this framework to provide a more detailed description of glutamate-induced IP3 production and degradation, offering a more realistic simulation of astrocyte activity in response to synaptic input. nih.gov

These models are used to investigate how the spatial organization of IP3 receptors, the geometry of astrocytic processes, and the dynamics of glutamate transporters collectively shape calcium signals. plos.org By simulating these systems, researchers can explore how different patterns of neuronal activity translate into specific astrocytic calcium responses and subsequent gliotransmitter release. nih.govbiorxiv.org The ultimate goal is to understand how these neuron-glia interactions contribute to information processing in the brain. jneurosci.org

| Modeling Approach/Framework | Focus | Key Contributions |

|---|---|---|

| Single Astrocyte & Network Models | Calcium dynamics, wave propagation, and synchronization within and between astrocytes. frontiersin.orgnih.gov | Elucidates mechanisms of intercellular communication via gap junctions and extracellular signaling. frontiersin.org |

| Neuron-Astrocyte Synapse Models | Bidirectional communication at the tripartite synapse. nih.gov | Investigates how astrocytic glutamate uptake and release modulate synaptic transmission. |

| Li-Rinzel Model | IP3 receptor-mediated calcium oscillations. cellml.orgulisboa.pt | Provides a simplified, yet powerful, mathematical framework for intracellular calcium excitability. cellml.orgresearchgate.net |

| De Pittà Model | Glutamate-induced calcium dynamics. nih.gov | Integrates detailed biochemical pathways of IP3 metabolism for more realistic simulations. nih.gov |

Interdisciplinary Perspectives and Unexplored Research Avenues

The study of calcium and glutamate is inherently interdisciplinary, drawing from neuroscience, cell biology, biochemistry, and computational science. Future progress will depend on strengthening these collaborations and leveraging systems biology approaches to integrate multi-level data. nih.govresearchgate.net A key challenge is to bridge the gap between molecular mechanisms and their functional consequences for neural circuits, cognition, and behavior. jneurosci.orgoup.com

One major unexplored avenue is the precise role of neuron-glia interactions in the pathogenesis of neurodegenerative diseases. frontiersin.orgnih.gov While excitotoxicity, driven by excessive glutamate and subsequent calcium overload, is a known factor in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS), the specific contribution of glial cells to this process is an active area of investigation. frontiersin.orgfrontiersin.org Future research could combine advanced imaging in patient-derived in vitro models (e.g., from induced pluripotent stem cells) with computational simulations to dissect how glial dysfunction contributes to neuronal vulnerability.

Another promising direction is the development of novel therapeutic strategies that target the calcium-glutamate axis. Understanding the specific signaling cascades downstream of glutamate receptor activation and calcium influx could reveal new targets for intervention. nyu.edu For example, investigating the interplay between calcium, glutamate, and other ions like zinc in the excitotoxic cascade may offer new perspectives on neuroprotection. frontiersin.org

Q & A

Q. How can experimental design address discrepancies in reported calcium binding affinities for 2-aminopentanedioic acid across studies?

- Methodological Answer : Standardize buffer conditions (pH, ionic strength) and use isothermal titration calorimetry (ITC) to measure binding constants. Cross-validate with fluorescence titration using Ca²⁺-sensitive dyes (e.g., Fura-2). Discrepancies may arise from competing ions (e.g., Mg²⁺) or variations in ligand protonation states .

Q. What strategies resolve contradictions in the biological role of calcium-2-aminopentanedioic acid complexes in neurotransmission?

- Methodological Answer : Use knockout cell models (e.g., glutamate transporter-deficient neurons) to isolate calcium-dependent signaling. Combine patch-clamp electrophysiology with Ca²⁺ imaging to differentiate presynaptic vs. postsynaptic effects. Replicate findings across multiple model organisms (e.g., rodents vs. zebrafish) .

Q. How should researchers design experiments to study calcium’s role in stabilizing 2-aminopentanedioic acid derivatives in physiological environments?

- Methodological Answer : Simulate physiological conditions (e.g., 37°C, pH 7.4, 150 mM NaCl) and use dynamic light scattering (DLS) to monitor colloidal stability. Employ chelators (e.g., EDTA) as negative controls. For in vivo relevance, integrate microdialysis to sample extracellular fluid in animal models .

Q. What statistical approaches are recommended for analyzing variability in calcium-2-aminopentanedioic acid complexation data?

- Methodological Answer : Apply multivariate regression to account for covariates (pH, temperature). Use Bland-Altman plots to assess inter-laboratory variability. Bayesian hierarchical modeling can integrate prior data to refine uncertainty estimates .

Q. How can researchers validate computational models predicting calcium coordination geometries with 2-aminopentanedioic acid?

- Methodological Answer : Compare density functional theory (DFT) simulations with extended X-ray absorption fine structure (EXAFS) spectroscopy. Validate using synthetic analogs with known coordination numbers (e.g., Ca-EDTA) as benchmarks .

Data and Literature Analysis

Q. What systematic review methodologies are effective for synthesizing conflicting data on calcium-2-aminopentanedioic acid interactions?

Q. How can researchers replicate calcium-2-aminopentanedioic acid assays from primary literature while addressing reagent variability?

- Methodological Answer : Source reagents from ≥3 suppliers and validate purity via HPLC. Pre-screen buffers for trace metal contamination using ICP-MS. Document lot numbers and storage conditions in supplementary materials .

Biological and Clinical Implications

Q. Q. What in vitro models best capture the interplay between calcium and 2-aminopentanedioic acid in bone mineralization?

Q. How do stereochemical differences (D- vs. L- forms) of 2-aminopentanedioic acid affect calcium binding in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.